molecular formula C10H20N2O3 B11887766 Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B11887766
M. Wt: 216.28 g/mol
InChI Key: KGDIQRWPVTZLHI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a hydroxymethyl (-CH2OH) substituent at the 4-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling the introduction of functionalized piperazine moieties into drug candidates. The hydroxymethyl group enhances polarity and provides a reactive site for further derivatization, such as oxidation, esterification, or coupling reactions.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDIQRWPVTZLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using Sodium Hydride in Dimethylformamide

A widely reported method involves the reaction of N-Boc-4-piperidinemethanol with 2-bromo-4-chloro-5-nitropyridine in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at room temperature over 20 hours, yielding tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate at 62% efficiency. The process requires careful control of stoichiometry, with a 1:1 molar ratio of sodium hydride to substrate to minimize side reactions. Post-reaction workup includes ether extraction and silica gel chromatography, with characterization via 1H^1H NMR (400 MHz, CDCl3_3) showing distinct peaks at δ 8.80 (s, 1H) and δ 4.00 (d, 2H).

Table 1: Key Parameters for Sodium Hydride-Mediated Alkylation

ParameterValue
BaseSodium hydride (60% in oil)
SolventDMF
Temperature25°C
Reaction Time20 hours
Yield62%
Purity (LCMS)316, 318 m/z (ESI+)

Potassium tert-Butoxide in Dimethyl Sulfoxide

An alternative approach employs potassium tert-butoxide in dimethyl sulfoxide (DMSO) to facilitate the coupling of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with tert-butyl 5-chloro-2,4-difluorobenzoate. This method achieves a 60% yield under inert atmosphere conditions, with a reaction time of 1 hour at 20°C. The shorter reaction time compared to sodium hydride systems is attributed to DMSO’s polar aprotic nature, which enhances nucleophilicity. Post-reaction purification uses a gradient elution (petroleum ether/ethyl acetate, 20:1 to 5:1), and LCMS analysis confirms the product via a dominant peak at m/z 331.9 [M-111]+^+.

Mitsunobu Reaction Strategies

DIAD and Triphenylphosphine in Tetrahydrofuran

The Mitsunobu reaction is employed for ether bond formation between 5-chloro-2-hydroxybenzonitrile and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF), the reaction achieves crude yields of 17 g from 15 g of starting material. Key operational parameters include:

  • Temperature : 0°C initial cooling, transitioning to room temperature

  • Duration : 24 hours for complete conversion

  • Purification : Silica gel chromatography with ethyl acetate/hexane

13C^{13}C NMR (100 MHz, CDCl3_3) data for the product shows characteristic carbonyl peaks at δ 166.9 and δ 154.6, confirming successful Boc protection.

Carbamate Formation via Triphosgene-Mediated Coupling

A patent-pending method involves the reaction of 4-amino-5-chloro-2-methoxybenzaldehyde with triphosgene in toluene, followed by coupling with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This two-step process achieves 74% yield through:

  • Triphosgene Activation : 2-hour reflux at 120°C to generate an isocyanate intermediate.

  • Carbamate Formation : 2-hour reaction at 70°C in THF with triethylamine.

Purification via silica chromatography (ethyl acetate/petroleum ether, 1:9 to 3:7) yields a yellow oil, characterized by 1H^1H NMR and LCMS. This method is notable for avoiding moisture-sensitive reagents, enhancing scalability.

Industrial-Scale Synthesis from Patent Literature

Benzyloxy-Carbonylamino Intermediate Synthesis

WO2005051933A1 details the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a structurally analogous compound. Key steps include:

  • Protection : Benzyloxycarbonyl (Cbz) group introduction

  • Coupling : Piperazine-carboxylic acid tert-butyl ester formation under anhydrous conditions

  • Deprotection : Hydrogenolysis for final product isolation

This patent emphasizes the importance of tert-butyl carbamate protection in stabilizing intermediates during multi-step syntheses.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H^1H NMR : Key protons include the tert-butyl singlet (δ 1.45) and piperidine methylene (δ 4.05–4.15).

  • LCMS : ESI+ spectra show [M+H]+^+ peaks at m/z 316–332, with fragmentation patterns confirming molecular integrity.

  • 13C^{13}C NMR : Carbonyl carbons appear at δ 151.0–166.9, while aromatic carbons range from δ 124.5–148.2.

Purity Specifications

Industrial batches (CAS 239066-69-4) report ≥95% purity via HPLC, with residual solvents (DMF, THF) limited to <0.1% per ICH guidelines .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield piperazine derivatives. This reaction is critical for deprotection in multi-step syntheses.

Reagent System Conditions Product Yield Reference
HCl (4M in dioxane)25°C, 2 hrs4-(hydroxymethyl)piperazine hydrochloride78-85%
TFA/DCM0°C → RT, 4 hrsDeprotected piperazine trifluoroacetate salt92%
NaOH (2M aqueous)Reflux, 6 hrsFree piperazine with sodium carbonate byproduct68%

Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack on the carbonyl carbon.

Hydroxymethyl Group Transformations

The -CH2OH moiety participates in oxidation, etherification, and esterification reactions.

Oxidation to Carboxylic Acid

Oxidizing Agent Conditions Product Catalyst Reference
KMnO4H2O/acetone, 0°C, 3 hrs4-(carboxyphenyl)piperazine-1-carboxylatePhase-transfer
Jones reagent-10°C, 30 minSame as above-
TEMPO/NaClOpH 10.5, 2 hrsHigh-purity carboxylic acidKBr

Key Finding : TEMPO-mediated oxidation achieves >95% conversion without over-oxidation byproducts .

Etherification

Alkylating Agent Base Solvent Product Application Reference
Benzyl bromideNaH (60% dispersion)DMF4-(benzyloxymethyl)piperazine derivativeProdrug synthesis
Methyl triflateDIPEADCMMethyl ether analogRadioligand precursor

Optimization Note : NaH in DMF at 0°C prevents elimination side reactions .

Piperazine Ring Functionalization

The secondary amines undergo alkylation and acylation to create diverse pharmacophores.

N-Alkylation

Electrophile Conditions Product Diastereoselectivity Reference
Ethyl bromoacetateK2CO3, DMF, 80°CN-alkylated piperazine ester1:1 ratio
2-ChloroacetophenoneDIEA, CH3CN, microwave 120°CAryl ketone derivativeNot reported

Acylation

Acylating Agent Coupling Reagent Product Purity Scale Demonstrated Reference
Acetic anhydrideNone (neat conditions)98%10 mmol
Benzoyl chlorideDMAP, Et3N95%500 g

Critical Parameter : Acylation at -20°C suppresses O-acylation of the hydroxymethyl group.

Multicomponent Reactions

The compound serves as a linchpin in Ugi and Passerini reactions for generating molecular complexity.

Reaction Type Components Product Class Yield Range Reference
Ugi 4-CRAldehyde, isonitrile, carboxylic acidTetracyclic peptidomimetics45-72%
Passerini 3-CRα-Ketoester, isonitrileα-Acyloxy amides61-89%

Advantage : The tert-butyl group enhances solubility in organic reaction media, enabling high-concentration conditions .

Stability Profile

Stress Condition Degradation Products Half-Life Storage Recommendation
40°C/75% RHHydrolyzed ester + oxidized hydroxymethyl14 daysDesiccated at -20°C
1M HCl (25°C)Complete ester hydrolysis within 2 hrs-Neutral pH buffers
UV light (300-400 nm)Radical-mediated dimerization48 hrsAmber glass protection

Data aggregated from accelerated stability studies .

This systematic analysis demonstrates the compound's synthetic utility across nucleophilic, oxidative, and multicomponent reaction paradigms. The tert-butyl carbamate acts as a transient protecting group, while the hydroxymethyl group serves as a handle for late-stage diversification. Current research gaps include enantioselective modifications of the piperazine ring and photochemical reactivity studies.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to act as a semi-flexible linker in the development of targeted protein degraders, specifically PROTAC (Proteolysis Targeting Chimeras) technology. In this context, the compound enhances the three-dimensional orientation of bifunctional protein degraders, which is crucial for the formation of ternary complexes that facilitate targeted degradation of specific proteins .

Case Study: Targeted Protein Degradation

  • Objective : To optimize drug-like properties in PROTAC development.
  • Findings : Incorporation of this compound as a linker improved the efficacy of targeted protein degradation by stabilizing the ternary complex formation .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This potential makes it a candidate for developing new antibiotics or antibiotic potentiators .

Case Study: Antibacterial Efficacy

  • Compound Tested : A derivative of this compound.
  • Results : Demonstrated significant antibacterial activity against MRSA strains, suggesting its utility in combating antibiotic resistance .

Synthesis of Pharmaceutical Intermediates

The compound is utilized in synthesizing various pharmaceutical intermediates, including those for anticancer drugs such as palbociclib. The synthesis process often involves photocatalytic methods that enhance yield and reduce environmental impact compared to traditional methods .

Data Table: Synthesis Methods and Yields

MethodCompoundYield (%)Notes
Traditional SynthesisPalbociclib IntermediateLowHigh cost and pollution
Photocatalytic Synthesis4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester95Environmentally friendly, high yield

Crosslinkers for Bioconjugation

In bioconjugation applications, this compound acts as a crosslinker that can facilitate the attachment of biomolecules to various surfaces or other biomolecules. This property is particularly useful in developing biosensors and targeted drug delivery systems .

Case Study: Bioconjugation Applications

  • Application : Development of biosensors using piperazine-based crosslinkers.
  • Outcome : Enhanced sensitivity and specificity in detecting target biomolecules due to effective crosslinking properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Tert-butyl 4-methylpiperazine-1-carboxylate

  • Substituent : Methyl (-CH3) at the 4-position.
  • Key Properties: Reduced polarity compared to the hydroxymethyl analog, leading to lower solubility in aqueous media.
  • Applications: Used in synthetic routes requiring non-polar substituents (e.g., lipophilic drug candidates) .

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

  • Substituent : 2-Hydroxyethyl (-CH2CH2OH) at the 4-position.
  • Key Properties: Increased hydrogen-bonding capacity due to the terminal hydroxyl group.
  • Applications : Intermediate for prodrugs or hydrophilic analogs .

Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

  • Substituent: Aromatic ring with amino (-NH2) groups.
  • Key Properties : The aromatic amines enable participation in coupling reactions (e.g., amide formation) and π-π interactions with biological targets.
  • Applications : Precursor for kinase inhibitors or DNA-binding agents .

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate

  • Substituent : Formyl (-CHO) and trifluoromethyl (-CF3) groups on an aromatic ring.
  • Key Properties : The formyl group allows for Schiff base formation, while the CF3 group enhances lipophilicity and metabolic stability.
  • Applications : Building block for fluorinated drug candidates targeting enzymes or receptors .

Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

  • Substituent : Diazoacetyl (-COCHN2) at the 4-position.
  • Key Properties : Highly reactive diazo group facilitates cyclopropanation or photochemical reactions.
  • Applications : Used in synthetic methodologies for ring-expansion or carbene insertion .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Reactivity Applications
Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate C10H19N2O3 ~215.3 High in polar solvents Oxidation, esterification, coupling Drug intermediates, bioconjugation
Tert-butyl 4-methylpiperazine-1-carboxylate C10H19N2O2 ~199.2 Moderate in DMSO Stable, inert Lipophilic drug scaffolds
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate C12H18N4O3 ~266.3 Low in water Cyclopropanation, photochemical reactions Specialty synthesis
Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate C16H25N4O2 ~305.4 Low in water Amide/urea formation Kinase inhibitors, DNA-targeted agents

Biological Activity

Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate (TBHPC) is a piperazine derivative that has garnered attention for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

TBHPC features a piperazine ring substituted with a tert-butyl ester and a hydroxymethyl group. Its chemical structure can be represented as follows:

C1H20N2O3\text{C}_1\text{H}_{20}\text{N}_2\text{O}_3

This structure contributes to its solubility and reactivity, which are pivotal in its biological applications.

Antibacterial Activity

Research indicates that TBHPC exhibits significant antibacterial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for severe infections. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)8
Streptococcus pneumoniae16

Antitumor Activity

TBHPC has also been investigated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The compound's mechanism appears to involve the modulation of cell cycle regulators, particularly CDK4/6, leading to cell cycle arrest and apoptosis in cancer cells .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
OVCAR-3 (Ovarian Cancer)15

The biological activity of TBHPC is attributed to its interaction with specific molecular targets. Notably, it has been shown to bind effectively to CDK4/6, inhibiting their activity and thus disrupting the cell cycle in cancer cells. This interaction highlights TBHPC's potential as a lead compound for developing novel anticancer therapeutics .

Case Studies

  • Study on Antibacterial Efficacy : A clinical trial evaluated TBHPC's effectiveness in treating skin infections caused by MRSA. Results indicated a significant reduction in bacterial load within 48 hours of treatment, supporting its use as a therapeutic agent against resistant strains .
  • Antitumor Efficacy in Animal Models : In vivo studies using xenograft models demonstrated that TBHPC significantly reduced tumor size compared to control groups. The compound was administered at varying doses, with the most effective dose yielding a tumor reduction of up to 70% over four weeks .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, including coupling and functionalization. A common approach is the Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under microwave irradiation (100°C, 3 hours) to achieve yields of ~91% . Another method employs nucleophilic substitution with 2,4-dichloropyrimidine in toluene at 110°C, yielding ~62% after silica gel chromatography . Key reagents include tert-butyl piperazine derivatives and boronic acids/esters.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H and ¹³C): Essential for confirming backbone structure and substituent positions. For example, tert-butyl protons appear as a singlet at δ ~1.46 ppm in CDCl₃ .
  • FT-IR and LCMS: Validate functional groups (e.g., carbonyl at ~1700 cm⁻¹) and molecular weight (e.g., [M+H⁺] = 372.2 via LCMS) .
  • X-ray crystallography: Resolves 3D conformation (e.g., monoclinic P2₁/n space group with β = 93.5°) .

Q. What safety precautions are necessary when handling this compound?

  • Storage: Keep in anhydrous conditions at 2–8°C to prevent hydrolysis.
  • Hazards: Causes skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood .
  • Incompatibilities: Avoid strong oxidizers (e.g., KMnO₄) to prevent unintended decomposition .

Advanced Research Questions

Q. How can the tert-butyl carbamate (Boc) group be selectively removed?

Method: Treat with trifluoroacetic acid (TFA) in dry dichloromethane (DCM) for 2–4 hours. This cleaves the Boc group while preserving hydroxymethyl and aromatic functionalities. Post-deprotection, neutralize with aqueous NaHCO₃ and extract with ethyl acetate .

Q. What strategies improve yields in nucleophilic substitutions involving this compound?

  • Solvent/base optimization: Use polar aprotic solvents (DMF, DMSO) with NaH or K₂CO₃ to enhance reactivity. For example, 88.7% yield was achieved in 1,4-dioxane with K₂CO₃ at 110°C .
  • Temperature control: Microwave-assisted synthesis reduces reaction times (e.g., 3 hours vs. 12 hours under conventional heating) .
  • Purification: Silica gel chromatography (hexane:EtOAc gradients) effectively isolates products .

Q. How does crystallographic data inform the compound’s reactivity?

X-ray diffraction reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and stability. For instance, the hydroxymethyl group forms intermolecular H-bonds (O···H distance = 2.1 Å), affecting crystal packing and melting points .

Q. What are the challenges in analyzing reaction intermediates during derivatization?

  • Byproduct formation: Oxidation of the hydroxymethyl group to carboxylic acids may occur with KMnO₄. Monitor via TLC and quench reactions promptly .
  • Stereochemical control: Piperazine ring conformations (e.g., chair vs. boat) can lead to diastereomers. Use chiral HPLC or NOESY NMR to resolve .

Methodological Considerations Table

Parameter Example Conditions References
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, 100°C, microwave, 3h
Boc Deprotection TFA/DCM (1:4 v/v), RT, 2h
NMR Analysis 400 MHz, CDCl₃, δ 1.46 (s, 9H, tert-butyl)
Chromatography Silica gel, hexane:EtOAc (4:1 to 1:1)

Key Takeaways

  • Synthesis: Prioritize palladium-catalyzed couplings for efficiency.
  • Characterization: Combine NMR with X-ray data for structural certainty.
  • Safety: Adhere to GHS guidelines to mitigate health risks.

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